molecular formula C20H14F2N6 B214858 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Cat. No. B214858
M. Wt: 376.4 g/mol
InChI Key: NHPABIDGNLTZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It was first synthesized in 2006 and has since been the subject of extensive scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine exerts its effects by selectively inhibiting the PDGFR tyrosine kinase, which is involved in cell growth, proliferation, and differentiation. By inhibiting this pathway, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine can prevent the growth and proliferation of cancer cells, reduce fibrosis in the lungs, and reduce the formation of plaques in the arteries.
Biochemical and Physiological Effects
2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of collagen deposition and fibrosis in the lungs, and the reduction of plaque formation in the arteries. It has also been shown to have minimal toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine is its selectivity for the PDGFR tyrosine kinase, which allows for targeted inhibition of this pathway. However, one limitation is its relatively short half-life, which may require frequent dosing in lab experiments.

Future Directions

For research on 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine include investigating its potential therapeutic applications in other diseases, such as liver fibrosis and diabetic nephropathy. Additionally, further studies are needed to optimize the dosing and administration of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine and to investigate its potential combination with other therapies for enhanced efficacy.

Synthesis Methods

The synthesis method of 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine involves several steps, starting with the reaction of 3,5-difluoroaniline and ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate to form 2-cyclopropyl-4-(3,5-difluorophenyl)-1,4-dihydropyrimidine-5-carboxylic acid ethyl ester. This intermediate is then reacted with 1-phenyltetrazole-5-thiol to form the final product, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine.

Scientific Research Applications

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and atherosclerosis. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PDGFR pathway, which is involved in tumor growth and angiogenesis. In pulmonary fibrosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the deposition of collagen and fibrosis in the lungs. In atherosclerosis, 2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine has been shown to reduce the formation of plaques in the arteries.

properties

Product Name

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)pyrimidine

Molecular Formula

C20H14F2N6

Molecular Weight

376.4 g/mol

IUPAC Name

2-cyclopropyl-4-(3,5-difluorophenyl)-5-(1-phenyltetrazol-5-yl)pyrimidine

InChI

InChI=1S/C20H14F2N6/c21-14-8-13(9-15(22)10-14)18-17(11-23-19(24-18)12-6-7-12)20-25-26-27-28(20)16-4-2-1-3-5-16/h1-5,8-12H,6-7H2

InChI Key

NHPABIDGNLTZKM-UHFFFAOYSA-N

SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5

Canonical SMILES

C1CC1C2=NC=C(C(=N2)C3=CC(=CC(=C3)F)F)C4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

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